molecular formula C7H7Br2N B12986741 3,6-Dibromo-2-methylaniline

3,6-Dibromo-2-methylaniline

Cat. No.: B12986741
M. Wt: 264.94 g/mol
InChI Key: TUIWWVLPLBWACJ-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-methylaniline is an organic compound with the molecular formula C7H7Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 3rd and 6th positions, and a methyl group is substituted at the 2nd position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-methylaniline typically involves a multi-step process:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

3,6-Dibromo-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the methyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-2-methylaniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in scientific research.

Properties

IUPAC Name

3,6-dibromo-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIWWVLPLBWACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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